REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[S:3]([C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([N+:13]([O-:15])=[O:14])[C:7]=1Cl)(=[O:5])=[O:4].[H-].[Na+].[OH2:20]>>[CH3:1][N:2]([CH3:17])[S:3]([C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([N+:13]([O-:15])=[O:14])[C:7]=1[OH:20])(=[O:5])=[O:4] |f:1.2|
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Name
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N,N-dimethyl-2,6-dichloro-3-nitrobenzenesulfonamide
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Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
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CN(S(=O)(=O)C1=C(C(=CC=C1Cl)[N+](=O)[O-])Cl)C
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Name
|
|
Quantity
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1.06 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
191 mg
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with 1N aq. HCl
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Type
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CONCENTRATION
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Details
|
The solvent was concentrated
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Type
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CUSTOM
|
Details
|
to give the crude material
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Type
|
WASH
|
Details
|
Column chromatography on silica gel, eluting with ethyl acetate/hexane/acetic acid (40/58/2, v/v/v)
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C1=C(C(=CC=C1Cl)[N+](=O)[O-])O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |